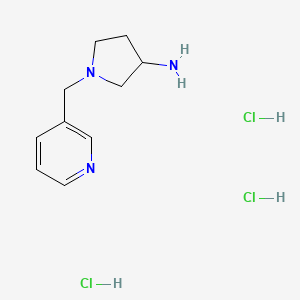

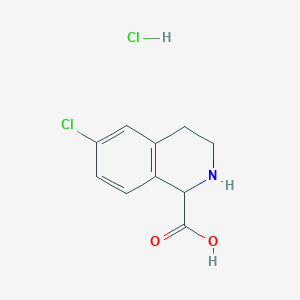

![molecular formula C9H18N2O2 B1464911 1-[3-(Aminometil)piperidin-1-il]-2-metoxiethan-1-ona CAS No. 1083368-87-9](/img/structure/B1464911.png)

1-[3-(Aminometil)piperidin-1-il]-2-metoxiethan-1-ona

Descripción general

Descripción

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The compound makes H-bonding with residues GLY 210, GLU 208, ASP 270, and GLU 220, Pi-Pi stacking with TRP 132, ARG 146 and hydrophobic interaction with LEU 134, LEU 216, PRO 145, ILE 144, VAL 269, VAL 152, ALA 209, ALA 165, ALA 191 with a docking score of -14.860 .Physical and Chemical Properties Analysis

The compound “1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one” is a clear liquid with a density of 1.062 g/mL at 25 °C (lit.) . It is soluble in Chloroform, Ethyl Acetate, Methanol .Aplicaciones Científicas De Investigación

Diseño y Descubrimiento de Fármacos

Los derivados de piperidina son fundamentales en el campo del diseño de fármacos debido a su versatilidad estructural y relevancia biológica. "1-[3-(Aminometil)piperidin-1-il]-2-metoxiethan-1-ona" puede servir como un bloque de construcción en la síntesis de diversas moléculas farmacológicamente activas. Su incorporación en candidatos a fármacos puede mejorar la afinidad de unión a los objetivos biológicos, mejorar las propiedades farmacocinéticas y aumentar la estabilidad metabólica .

Síntesis Orgánica

En la síntesis orgánica, este compuesto puede utilizarse en reacciones multicomponente, sirviendo como un componente de amina. Puede sufrir aminación reductora, acilación y alquilación, lo que permite la creación de moléculas complejas con actividad potencial como farmacéuticos o agroquímicos .

Investigación Farmacológica

La porción piperidina está presente en muchos productos farmacéuticos y exhibe una gama de actividades farmacológicas. Como tal, "this compound" se puede usar en estudios farmacológicos para desarrollar nuevos fármacos con aplicaciones potenciales en el tratamiento de diversas enfermedades, incluidos los trastornos neurológicos y el cáncer .

Estudios Bioquímicos

Este compuesto se puede utilizar como un reactivo en ensayos bioquímicos para estudiar las interacciones enzima-sustrato, particularmente las que involucran transaminasas y deshidrogenasas. También se puede utilizar para investigar el papel de las estructuras basadas en piperidina en los sistemas biológicos .

Investigación Química

En la investigación química, este derivado de piperidina se puede emplear en el estudio de reacciones de hidrogenación y catálisis. Los investigadores pueden explorar sus patrones de reactividad y desarrollar nuevas metodologías sintéticas basadas en su comportamiento químico único .

Química Medicinal

En la química medicinal, el compuesto se puede utilizar para sintetizar análogos y derivados que se pueden analizar para determinar su actividad terapéutica. Su modificación a través de diversas reacciones químicas puede conducir al descubrimiento de nuevos compuestos líderes con perfiles de eficacia y seguridad mejorados .

Mecanismo De Acción

Target of Action

A structurally similar compound, 3- (5- { [4- (aminomethyl)piperidin-1-yl]methyl}-1h-indol-2-yl)quinolin-2 (1h)-one, is known to target the serine/threonine-protein kinase chk1 in humans . This enzyme plays a critical role in cell cycle regulation, DNA repair, and cell survival.

Mode of Action

If it shares a similar mechanism with the aforementioned compound, it may interact with its target by binding to the active site, thereby influencing the enzyme’s activity and triggering downstream effects .

Biochemical Pathways

Given the potential target, it might be involved in pathways related to cell cycle regulation and dna repair .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

If it acts similarly to the structurally related compound, it could potentially influence cell cycle progression, dna repair mechanisms, and cell survival .

Safety and Hazards

The compound has a hazard statement of H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Análisis Bioquímico

Biochemical Properties

1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinase Chk1, which is crucial for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.

Cellular Effects

The effects of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the serine/threonine-protein kinase Chk1 pathway, which is essential for maintaining genomic stability . This compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream signaling pathways and gene expression . Additionally, it may influence the transcriptional machinery, leading to alterations in gene expression profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell cycle progression and DNA repair mechanisms.

Dosage Effects in Animal Models

The effects of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced DNA repair and cell cycle regulation. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolism . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.

Subcellular Localization

The subcellular localization of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

1-[3-(aminomethyl)piperidin-1-yl]-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-13-7-9(12)11-4-2-3-8(5-10)6-11/h8H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQIQQXAAXTPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1464835.png)

![3-Bromo-6-chloro-1h-pyrrolo[3,2-b]pyridine](/img/structure/B1464838.png)

![4-[(Piperidin-4-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1464839.png)

![[1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine](/img/structure/B1464843.png)

![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanamine](/img/structure/B1464844.png)

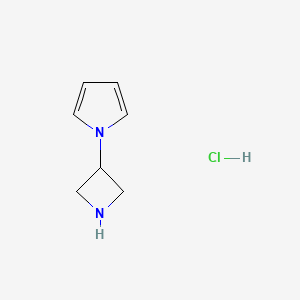

![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1464845.png)

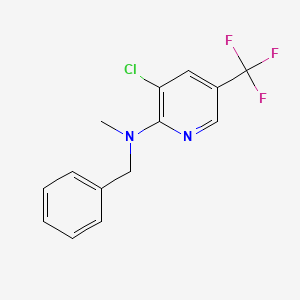

![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B1464848.png)

![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464851.png)